(E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a thiazole ring (a type of heterocyclic compound), a cyanovinyl group, and an isophthalate ester. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiazole ring attached to a phenyl ring via a cyanovinyl linkage, with an isophthalate ester also attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the cyanovinyl group could potentially undergo addition reactions, and the ester could be subject to hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid (CGA) is highlighted for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities. The review suggests CGA's significant role in modulating lipid metabolism and glucose, offering therapeutic potentials for various disorders including hepatic steatosis, cardiovascular disease, diabetes, and obesity. This research underscores the importance of further studies to optimize CGA's biological and pharmacological effects for practical applications, potentially including as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).
Phthalate Esters: Aquatic Toxicity and Environmental Concerns
A comprehensive review on the aquatic toxicity of phthalate esters reveals their widespread presence in the environment and their effects on freshwater and saltwater organisms. The review covers nearly 400 test results, showing that lower molecular weight phthalate esters exhibit acute and chronic toxicity to microorganisms, algae, aquatic invertebrates, and fish. This extensive database suggests the need for environmental management strategies to mitigate the impact of phthalate esters, which might align with research into alternative compounds with less environmental impact (Staples et al., 1997).
Sulfonamides: Patent Review and Medicinal Chemistry
Sulfonamides, including various clinically used drugs and recent novel drugs, exhibit a wide range of biological activities. The review of sulfonamides investigated between 2008 and 2012 highlights their significance in medicinal chemistry, including as carbonic anhydrase inhibitors, COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. This review emphasizes the continuous need for novel sulfonamides to act as selective drugs for various treatments, indicating a potential area for the application of novel chemical compounds in drug development (Carta et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-29-21(27)14-7-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-3-5-17(23)6-4-13/h3-9,11-12,25H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSPGZPCJGFMD-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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